molecular formula C19H18N4O6S B2784697 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-morpholin-4-ylsulfonylbenzoate CAS No. 454231-92-6

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-morpholin-4-ylsulfonylbenzoate

Cat. No. B2784697
CAS RN: 454231-92-6
M. Wt: 430.44
InChI Key: ACZBVDMOMJYJPH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular weight, and structural formula .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other compounds .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include toxicity information, flammability, reactivity, and disposal considerations .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c24-18-16-3-1-2-4-17(16)20-21-23(18)13-29-19(25)14-5-7-15(8-6-14)30(26,27)22-9-11-28-12-10-22/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZBVDMOMJYJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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